3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid 3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 651705-77-0
VCID: VC16794840
InChI: InChI=1S/C11H12O8S/c1-17-8-5-7(3-4-10(12)13)6-9(18-2)11(8)19-20(14,15)16/h3-6H,1-2H3,(H,12,13)(H,14,15,16)
SMILES:
Molecular Formula: C11H12O8S
Molecular Weight: 304.27 g/mol

3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid

CAS No.: 651705-77-0

Cat. No.: VC16794840

Molecular Formula: C11H12O8S

Molecular Weight: 304.27 g/mol

* For research use only. Not for human or veterinary use.

3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid - 651705-77-0

Specification

CAS No. 651705-77-0
Molecular Formula C11H12O8S
Molecular Weight 304.27 g/mol
IUPAC Name 3-(3,5-dimethoxy-4-sulfooxyphenyl)prop-2-enoic acid
Standard InChI InChI=1S/C11H12O8S/c1-17-8-5-7(3-4-10(12)13)6-9(18-2)11(8)19-20(14,15)16/h3-6H,1-2H3,(H,12,13)(H,14,15,16)
Standard InChI Key KJWQVTFGBFEXMV-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1OS(=O)(=O)O)OC)C=CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a core phenylpropanoid structure with a propenoic acid side chain (CH2CH2COOH\text{CH}_2\text{CH}_2\text{COOH}) conjugated to a 3,5-dimethoxy-4-sulfooxy-substituted benzene ring . The sulfation at the C4 position distinguishes it from its precursor, sinapic acid, and enhances its solubility in aqueous environments. Key structural identifiers include:

PropertyValue
IUPAC Name3-(3,5-dimethoxy-4-sulfooxyphenyl)prop-2-enoic acid
Canonical SMILESCOC1=CC(=CC(=C1OS(=O)(=O)O)OC)C=CC(=O)O
InChI KeyKJWQVTFGBFEXMV-UHFFFAOYSA-N
PubChem CID71376780

The presence of conjugated double bonds (C=C\text{C=C}) and electron-withdrawing groups (sulfate, methoxy) confers unique spectroscopic and reactive properties. Nuclear magnetic resonance (NMR) studies of analogous sulfated phenolics reveal distinct chemical shifts for the sulfate ester (~δ 3.5–4.0 ppm) and methoxy protons (~δ 3.8 ppm) .

Physicochemical Characteristics

Sinapic acid 4-O-sulfate exhibits a polar surface area of 119.36 Ų and a calculated partition coefficient (LogP) of -0.13, indicating high hydrophilicity . Its acidity is governed by two ionizable groups: the carboxylic acid (pKa3.17\text{pKa} \approx 3.17) and the sulfate ester (pKa2.28\text{pKa} \approx -2.28) . These properties facilitate its mobility within plant apoplastic spaces and interaction with enzymatic substrates.

Biosynthesis and Natural Occurrence

Sulfotransferase-Mediated Synthesis

The compound is synthesized via the sulfation of sinapic acid, catalyzed by cytosolic sulfotransferases (SOTs) using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor. In Arabidopsis thaliana, AtSOT12 and AtSOT15 are implicated in this pathway, with gene expression induced under pathogen attack. The reaction proceeds as:

Sinapic acid+PAPSSOTSinapic acid 4-O-sulfate+PAP\text{Sinapic acid} + \text{PAPS} \xrightarrow{\text{SOT}} \text{Sinapic acid 4-O-sulfate} + \text{PAP}

Distribution in Plant Species

Sinapic acid 4-O-sulfate has been identified in Brassicaceae species, including Arabidopsis, broccoli, and mustard, often accumulating in leaf trichomes and vascular tissues. Its production is upregulated under stress conditions such as fungal infection, UV exposure, and heavy metal toxicity, suggesting a role in stress adaptation.

Functional Roles in Plant Physiology

Defense Against Biotic Stress

The sulfated derivative enhances plant resistance by:

  • Direct Antimicrobial Activity: The sulfate group disrupts microbial membrane integrity, inhibiting growth of Pseudomonas syringae and Botrytis cinerea.

  • Signaling Modulation: It primes jasmonic acid (JA) and salicylic acid (SA) pathways, amplifying defense gene expression (e.g., PR1, PDF1.2).

Lignin Biosynthesis Regulation

While sinapic acid is a lignin precursor, sulfation at C4 redirects metabolic flux away from monolignol production. Transgenic Arabidopsis lines overexpressing SOT12 exhibit reduced lignin content but increased sulfate ester accumulation, indicating a trade-off between defense and structural integrity.

Comparative Analysis with Related Compounds

CompoundSubstitution PatternBioactivitySolubility (g/L)
Sinapic acid3,5-Dimethoxy-4-hydroxyAntioxidant, lignin precursor0.89
Sinapic acid 4-O-sulfate3,5-Dimethoxy-4-sulfooxyAntimicrobial, signaling3.32
Ferulic acid 4-O-sulfate3-Methoxy-4-sulfooxyUV protection, antifungal2.15

Sulfation consistently enhances solubility and bioactivity compared to non-sulfated analogs, though positional isomerism (e.g., 4-O vs. 3-O sulfation) alters target specificity .

Research Advancements and Applications

Metabolic Engineering

Heterologous expression of plant SOTs in E. coli has enabled gram-scale production of sinapic acid 4-O-sulfate, with yields optimized to 1.2 g/L via fed-batch fermentation. This platform supports pharmaceutical exploration of sulfated phenolics as novel antimicrobials.

Ecological Interactions

Field studies demonstrate that foliar application of sinapic acid 4-O-sulfate (10 μM) reduces herbivory by Pieris rapae larvae by 62%, correlating with induction of endogenous glucosinolates.

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